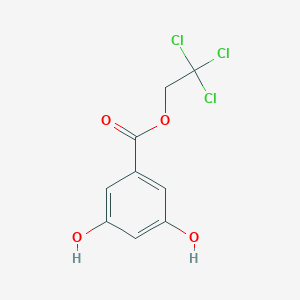

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Description

BenchChem offers high-quality 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDPTHAQUCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572657 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143330-91-0 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 143330-91-0

This guide provides a comprehensive technical overview of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate, a compound of interest in organic synthesis and medicinal chemistry. Drawing upon established chemical principles and data from related compounds, this document will cover its synthesis, physicochemical properties, potential applications, and key safety considerations.

Introduction: A Molecule of Latent Potential

2,2,2-Trichloroethyl 3,5-dihydroxybenzoate (TCE-DHB) is an organic molecule that merges the structural features of 3,5-dihydroxybenzoic acid (a resorcylic acid derivative) and a 2,2,2-trichloroethyl ester. While specific research on this compound is limited, its constituent moieties suggest a range of potential applications, from a scaffold in drug discovery to a specialized intermediate in organic synthesis. The dihydroxybenzoate core is a known pharmacophore with antioxidant and other biological activities, while the trichloroethyl ester group offers unique reactivity, often employed as a protecting group that can be cleaved under specific reductive conditions.[1][2] This guide aims to provide a foundational understanding of TCE-DHB for researchers exploring its synthesis and potential utility.

Physicochemical Properties and Characterization

Based on its structure, 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate is a solid at room temperature with limited solubility in water but better solubility in organic solvents like dichloromethane, as it is commercially available in this solvent.[3]

| Property | Predicted/Inferred Value | Source |

| CAS Number | 143330-91-0 | |

| Molecular Formula | C₉H₇Cl₃O₄ | |

| Molecular Weight | 285.50 g/mol | |

| Boiling Point | 447.3±45.0 °C | |

| Density | 1.632±0.06 g/cm³ | |

| pKa | 8.50±0.10 | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Spectroscopic Characterization (Predicted)

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dihydroxybenzoate ring and a singlet for the methylene protons of the trichloroethyl group.[4][5][6] The aromatic protons would likely appear as a multiplet in the aromatic region, while the methylene protons adjacent to the trichloromethyl group would be shifted downfield. The phenolic hydroxyl protons would present as broad singlets.

-

¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for the hydroxyl- and ester-substituted carbons), and the carbons of the trichloroethyl group.[5][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretching of the phenolic hydroxyl groups, the C=O stretching of the ester carbonyl group, and C-O stretching bands.[8][9] The C-Cl stretching vibrations of the trichloroethyl group would be observed in the fingerprint region.[9]

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound.[10][11] Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be observed, with M, M+2, M+4, and M+6 peaks.[10][12][13]

Synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Caption: Proposed Fischer-Speier Esterification Workflow.

Experimental Protocol: Fischer-Speier Esterification

Disclaimer: This protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated for this specific synthesis. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

-

3,5-Dihydroxybenzoic acid

-

2,2,2-Trichloroethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst

-

Anhydrous organic solvent (e.g., toluene or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of 2,2,2-trichloroethanol. A non-polar solvent like toluene can be added to aid in the azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate can be purified by column chromatography or recrystallization.

Reactivity and Potential Applications

The chemical reactivity of TCE-DHB is dictated by its functional groups: the phenolic hydroxyls, the aromatic ring, and the trichloroethyl ester.

Role as a Protecting Group Intermediate

The 2,2,2-trichloroethyl (Tce) group is a known protecting group for carboxylic acids in organic synthesis.[1][2][18] It is stable under various reaction conditions but can be selectively removed under mild reductive cleavage, typically using zinc dust in acetic acid or other reducing agents.[1][2][19] This suggests that 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate could serve as a useful intermediate where the carboxylic acid needs to be masked while other transformations are performed on the molecule.

Caption: Reductive Cleavage of the Trichloroethyl Ester.

Potential Biological Activities

While no specific biological studies have been reported for 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate, the well-documented activities of its parent compound, 3,5-dihydroxybenzoic acid, and other resorcinol derivatives provide a basis for predicting its potential therapeutic applications.[20][21][22][23]

-

Antioxidant Properties: Dihydroxybenzoic acids are known to possess significant antioxidant activity by scavenging free radicals.[21][22][23][24] The presence of two hydroxyl groups on the benzene ring in the meta position in TCE-DHB suggests it may also exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.[21][23] However, some studies suggest that the meta-substitution pattern may result in weaker antioxidant activity compared to ortho- and para-substituted dihydroxybenzoic acids.[23]

-

Antimicrobial and Antifungal Activity: Resorcinol derivatives have a long history of use as antimicrobial and antifungal agents.[20][25][26][27] It is plausible that TCE-DHB could exhibit similar properties, making it a candidate for investigation in the development of new antimicrobial therapies.

-

Cytotoxic and Anticancer Potential: Certain dihydroxybenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][28] The potential of TCE-DHB as a chemotherapeutic agent or a scaffold for the development of anticancer drugs warrants further investigation.

Safety and Handling

Detailed toxicological data for 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate are not available. However, based on its structure, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,2,2-Trichloroethyl 3,5-dihydroxybenzoate is a compound with underexplored potential. Its synthesis is achievable through standard organic chemistry techniques like Fischer esterification. The combination of a biologically active dihydroxybenzoate core with a selectively cleavable trichloroethyl ester group makes it an intriguing target for further research. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activities to unlock its full potential in medicinal chemistry and drug development.

References

-

A Scalable Total Synthesis of Deoxyrhapontigenin from Low-Cost α-Resorcylic Acid. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

- Babazadeh, M. (2014). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 6(5), 98-103.

- Blatt, A. H. (Ed.). (1941). Organic Syntheses. John Wiley & Sons.

- CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol. (n.d.). Google Patents.

- CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid. (n.d.). Google Patents.

- Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 51(1), 108-112.

- Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Science Publishing.

-

2,2,2-Trichloroethoxycarbonyl chloride. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

- Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. (2016). CHIMIA International Journal for Chemistry, 70(10), 734-736.

-

¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

- Touati, R., et al. (2022). Computational Investigation of the Antioxidant Activity of Dihydroxybenzoic Acids in Aqueous and Lipid Media. Journal of Physical Chemistry B, 126(4), 863-875.

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

- Carradori, S., et al. (2018). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. Molecules, 23(10), 2536.

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2023). Antioxidants, 12(6), 1206.

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 29, 2026, from [Link]

- Synthesis of acetyl resorcinol and investigation of the anti microbial potential of some of its metal complexes. (2022). International Journal of Research and Analytical Reviews, 9(3), 232-237.

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

- Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. (2024). Marine Drugs, 22(1), 22.

-

A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 29, 2026, from [Link]

- Schwenk, E. (1943). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 65(11), 2276-2277.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 842-849.

- Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-10.

-

Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 29, 2026, from [Link]

- Chen, Y. H., et al. (2004). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Journal of Pharmacy and Pharmacology, 56(8), 1047-1053.

- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62-66.

- Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. (2022). Biomacromolecules, 23(1), 1-13.

- Bella, N. G. A., et al. (2014).

-

Dihydroxybenzoic acids as free radical scavengers: Mechanisms, kinetics, and trends in activity. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

- D'Arrigo, M., et al. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 660721.

- Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. (2022). International Journal of Molecular Sciences, 23(8), 4153.

-

Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved January 29, 2026, from [Link]

-

Fischer Esterification: (A) general esterification reaction by the... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2022).

-

Protecting Groups List. (n.d.). SynArchive. Retrieved January 29, 2026, from [Link]

- Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. (2023). Antibiotics, 12(3), 509.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dihydroxybenzoic acid(99-10-5) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Dihydroxybenzoic acid (303-07-1) 1H NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 19. chimia.ch [chimia.ch]

- 20. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ojs.wiserpub.com [ojs.wiserpub.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. worldscientific.com [worldscientific.com]

- 25. researchgate.net [researchgate.net]

- 26. jmchemsci.com [jmchemsci.com]

- 27. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 28. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Profiling of Substituted Dihydroxybenzoates

The following technical guide details the biological profiling of substituted dihydroxybenzoates (DHBs), focusing on their dual-role capabilities as redox modulators and siderophore-interacting agents.

Executive Summary: The Chemical Space of DHBs

Substituted dihydroxybenzoates (DHBs) represent a privileged scaffold in medicinal chemistry due to their ability to participate in two distinct but overlapping biological phenomena: Redox Cycling and Metal Chelation . Unlike simple phenols, the positioning of the two hydroxyl groups relative to the carboxylate moiety dictates their specific utility:

-

2,3-DHB (Pyrocatechuic Acid): The structural core of Enterobactin. Primary activity is high-affinity iron chelation (

for the trimer). -

2,5-DHB (Gentisic Acid): A metabolic product of aspirin.[1] Exhibits unique inhibition of Fibroblast Growth Factor (FGF) and analgesic properties.

-

3,4-DHB (Protocatechuic Acid): A potent antioxidant acting via Hydrogen Atom Transfer (HAT).

This guide provides the experimental framework to evaluate these compounds, moving beyond simple phenotypic screens to mechanistic validation.

Structure-Activity Relationship (SAR) Logic

The biological activity of DHBs is governed by the electronic influence of the hydroxyl groups on the aromatic ring and the lipophilicity of the carboxylate substitutions.

Comparative Activity Profile

The following table summarizes the consensus biological activities derived from isomeric positioning.

| Isomer | Common Name | Primary Mechanism | Key Biological Target |

| 2,3-DHB | Pyrocatechuic | Siderophore Mimicry | EntE Ligase / Iron Transport Systems |

| 2,5-DHB | Gentisic | FGF Inhibition / COX Interference | Fibroblast Growth Factors / Prostaglandins |

| 3,4-DHB | Protocatechuic | ROS Scavenging (HAT/SET) | Nrf2 Pathway / Apoptosis (Bcl-2 suppression) |

| 3,5-DHB | Weak Chelation / Nematicidal | Nematode Hsp90 (putative) | |

| 2,4-DHB | Metabolic Antagonism | Thyroid Peroxidase |

SAR Decision Logic (Visualization)

The following diagram illustrates the structural logic flow for optimizing DHB derivatives.

Figure 1: Structural decision tree for DHB optimization. Blue nodes indicate modification points; Green nodes indicate desired therapeutic outcomes.

Mechanistic Deep Dive: Siderophore Biosynthesis Inhibition

One of the most potent applications of substituted DHBs (specifically 2,3-DHB analogs) is the disruption of bacterial iron acquisition. Pathogens like E. coli and M. tuberculosis utilize adenylating enzymes (EntE and MbtA, respectively) to activate DHB for siderophore assembly.[2]

Mechanism: Analogs such as 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine act as bisubstrate inhibitors. They mimic the acyl-adenylate intermediate formed during the reaction, binding tightly to the enzyme active site and halting siderophore production. This starves the bacteria of iron, a critical micronutrient.

Figure 2: Mechanism of Siderophore Biosynthesis Blockade. Red path indicates the competitive inhibition by DHB-AMP analogs.

Validated Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize internal validation steps (self-validating systems).

Protocol A: Siderophore Production Inhibition Screen (CAS Assay)

Objective: Determine if a DHB derivative inhibits siderophore biosynthesis or secretion in live bacteria. Principle: Chrome Azurol S (CAS) is a dye that turns from blue to orange when iron is removed by a siderophore. Inhibition of siderophore production preserves the blue color.

Reagents:

-

CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water + 10 mL 1 mM FeCl₃ + 40 mL 10 mM CTAB.

-

Iron-Limited Media: M9 Minimal Salts supplemented with 0.2% glucose and 0.1 mM 2,2'-bipyridyl (iron chelator).

Workflow:

-

Inoculation: Culture E. coli (or target strain) in Iron-Limited Media to induce siderophore genes (e.g., ent operon).

-

Treatment: Add test DHB compounds at varying concentrations (0, 10, 50, 100 µM) to the culture.

-

Incubation: Shake at 37°C for 24 hours.

-

Supernatant Collection: Centrifuge at 3,000 x g for 10 min.

-

Quantification: Mix 100 µL supernatant with 100 µL CAS solution in a 96-well plate.

-

Readout: Measure Absorbance at 630 nm (A₆₃₀).

-

High A₆₃₀ (Blue) = Low Siderophore (Effective Inhibition).

-

Low A₆₃₀ (Orange) = High Siderophore (Ineffective).

-

Validation Step (Trustworthiness):

-

Control A (Negative): Media + CAS only (Must be Blue).

-

Control B (Positive): Bacterial Culture + Exogenous Enterobactin (Must be Orange immediately).

-

Control C (Interference): Test compound + CAS (No bacteria). Ensure the compound itself does not chelate iron from CAS (False Positive).

Protocol B: Quantitative Antioxidant Kinetics (DPPH)

Objective: Determine the EC₅₀ and reaction kinetics of DHB derivatives. Note: Simple endpoint measurements are insufficient for DHBs due to varying reaction rates (Fast vs. Slow kinetics).

Workflow:

-

Preparation: Prepare 0.1 mM DPPH solution in Methanol (fresh, protected from light).

-

Dilution: Prepare serial dilutions of the DHB derivative (e.g., 5 to 100 µM).

-

Reaction: Add 20 µL sample to 180 µL DPPH solution in a clear 96-well plate.

-

Kinetic Read: Measure Absorbance at 517 nm every 60 seconds for 30 minutes.

-

Calculation:

Plot % Inhibition vs. Concentration to find EC₅₀.

Validation Step:

-

Compare kinetics against Trolox (Standard).

-

2,3-DHB and 3,4-DHB should show "Fast" kinetics (< 2 min to plateau).

-

2,4-DHB should show "Slow" or minimal kinetics.

Protocol C: Iron-Rescue Antimicrobial Assay

Objective: Distinguish between general toxicity and iron-transport-mediated toxicity (Trojan Horse or Siderophore Inhibition).

Workflow:

-

MIC Determination: Perform standard broth microdilution (CLSI guidelines) in Mueller-Hinton Broth (MHB).

-

Iron Supplementation: Repeat the MIC assay in MHB supplemented with 50 µM FeCl₃.

-

Interpretation:

-

Case 1 (Siderophore Inhibitor): MIC increases significantly (e.g., >4-fold) with iron supplementation. Reason: Exogenous iron bypasses the need for siderophores.

-

Case 2 (General Toxin): MIC remains unchanged. Reason: Mechanism is unrelated to iron starvation.

-

References

-

Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Folia Biologica, 58(3), 203–207.

-

Fiedler, H. P., et al. (2001). Enterobactin: the characteristic catecholate siderophore of Escherichia coli is produced by Streptomyces species. FEMS Microbiology Letters, 196(2), 147–151.

-

Callahan, B. P., et al. (2006). Nanomolar inhibition of the enterobactin biosynthesis enzyme, EntE: Synthesis, substituent effects, and additivity. Bioorganic & Medicinal Chemistry Letters, 16(14), 3802–3805.

-

Lodovici, M., et al. (2001). Potent inhibitory effect of 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid on iron-induced oxidative DNA damage. Journal of Agricultural and Food Chemistry, 49(11), 5169–5174.

-

Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56.

-

Lin, H. H., et al. (2007). Apoptotic effects of protocatechuic acid in human gastric adenocarcinoma cells. Molecular Nutrition & Food Research, 51(4), 467–476.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

This Application Note is designed for research professionals in polymer chemistry and drug delivery systems. It details the synthesis of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate , a critical "focal point" monomer used in the convergent synthesis of poly(aryl ether) dendrimers and liquid crystalline polyesters.[1][2]

Introduction & Strategic Rationale

The compound 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate serves as a foundational building block (generation zero,

Why this molecule?

-

Orthogonal Protection: The 2,2,2-trichloroethyl (Tce) ester group is stable against the mild basic conditions (e.g.,

, 18-crown-6) typically used to alkylate the phenolic hydroxyl groups during dendrimer growth. -

Selective Deprotection: Unlike methyl or ethyl esters, the Tce group can be removed reductively using Zinc dust in acetic acid (Zn/AcOH) under neutral-to-mildly acidic conditions.[3] This prevents the hydrolysis of other ester linkages that may be present in the dendritic backbone.[3]

-

Direct Esterification Logic: While acyl chlorides are often used for esterification, the presence of two free phenolic hydroxyl groups in 3,5-dihydroxybenzoic acid makes the acid chloride route problematic (requiring prior protection). Therefore, a direct acid-catalyzed Fischer esterification with azeotropic water removal is the preferred, atom-economical route.[3]

Experimental Protocol

Reagents and Materials[2][3][4]

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Hazards (GHS) |

| 3,5-Dihydroxybenzoic acid ( | 154.12 | 1.0 | Substrate | Irritant |

| 2,2,2-Trichloroethanol | 149.40 | 1.5 - 2.0 | Reagent/Solvent | Toxic, Sedative |

| p-Tolenesulfonic acid monohydrate (p-TsOH) | 190.22 | 0.1 | Catalyst | Corrosive |

| Toluene | 92.14 | N/A | Solvent (Azeotrope) | Flammable, Health Hazard |

| Diethyl Ether / Ethyl Acetate | - | N/A | Extraction | Flammable |

Step-by-Step Synthesis Procedure

Objective: Synthesize the target ester via azeotropic esterification.

-

Reaction Setup:

-

Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Connect the condenser to an inert gas line (

or Ar) to maintain a dry atmosphere.[3]

-

-

Charging:

-

Add 3,5-Dihydroxybenzoic acid (15.4 g, 100 mmol) to the flask.

-

Add 2,2,2-Trichloroethanol (29.9 g, ~19.2 mL, 200 mmol). Note: An excess is used to drive the equilibrium.[3]

-

Add p-Tolenesulfonic acid (1.9 g, 10 mmol) as the catalyst.[3]

-

Add Toluene (200 mL) to suspend the solids and serve as the azeotropic agent.

-

-

Reflux (The Reaction Phase):

-

Heat the mixture to a vigorous reflux (oil bath set to ~130°C).

-

Monitor the collection of water in the Dean-Stark trap. The reaction is theoretically complete when water evolution ceases (typically 12–24 hours).[3]

-

Checkpoint: The reaction mixture usually becomes homogeneous as the ester forms (the ester is more soluble in toluene than the starting acid).[3]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the toluene.[3]

-

Dissolve the oily residue in Ethyl Acetate (200 mL).

-

Wash 1: Wash with water (2 x 100 mL) to remove p-TsOH and excess trichloroethanol (partial removal).[3]

-

Wash 2: Wash with saturated

solution (2 x 100 mL) to remove any unreacted 3,5-dihydroxybenzoic acid.[3] Caution: CO2 evolution. -

Wash 3: Wash with Brine (100 mL).

-

Dry the organic phase over anhydrous

, filter, and evaporate to dryness.

-

-

Purification (Crystallization):

-

The crude product is often a viscous oil or off-white solid.[3]

-

Recrystallize from a mixture of Benzene/Hexane or Ethyl Acetate/Hexane .[3]

-

Alternative: If high purity is required for dendrimer synthesis, flash column chromatography (Silica gel, Hexane:EtOAc gradient) is recommended to remove trace trichloroethanol.

-

-

Characterization:

Process Visualization (DOT Diagram)

The following diagram illustrates the logical workflow and critical checkpoints for the synthesis.

Figure 1: Operational workflow for the acid-catalyzed synthesis of the Tce-ester precursor.

Safety & Handling Protocols

-

2,2,2-Trichloroethanol: This compound is a sedative and skin irritant. It is a metabolite of chloral hydrate.[3] Handle exclusively in a fume hood. Wear nitrile gloves and safety goggles.[3]

-

Waste Disposal: The aqueous waste from the workup contains p-TsOH and traces of halogenated organics.[3] It must be disposed of in the dedicated halogenated waste stream, not down the drain.

-

Toluene: Flammable and reproductive toxin.[3] Use proper grounding techniques during transfer.[3]

References

-

Fréchet, J. M. J., et al. (1990). "Preparation of polymers with a controlled molecular architecture.[3] A new convergent approach to dendritic macromolecules." Nature, 350, 413-415. Link

-

Hawker, C. J., & Fréchet, J. M. J. (1990). "Preparation of polymers with a controlled molecular architecture.[3] Control of surface functionality in the synthesis of dendritic macromolecules using the convergent approach." Macromolecules, 23(21), 4726-4729. Link

-

Gunnarsson, G. T., et al. (2005).[4] "Synthesis of per-sulfated flavonoids using 2,2,2-trichloroethyl protecting group and their factor Xa inhibition potential."[3][4] Bioorganic & Medicinal Chemistry, 13(5), 1783-1789.[4] Link

-

PubChem Compound Summary. (n.d.). "2,2,2-Trichloroethanol."[1][5][4][6] National Center for Biotechnology Information.[3] Link

Sources

- 1. Synthetic Biomaterials from Metabolically Derived Synthons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethapon | CAS#:115-20-8 | Chemsrc [chemsrc.com]

- 6. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]

Application Notes and Protocols for TDB-C-Link: A Novel Cleavable Cross-linker for Proteomics Research

Introduction: Unveiling Protein Interactions with Cleavable Cross-linking

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these interactions in their native context is a cornerstone of modern biological research and drug discovery. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify protein-protein interactions (PPIs), providing valuable insights into protein complex topology and function.[1][2][3] At the heart of this technique are the chemical cross-linkers, molecular rulers that covalently connect interacting proteins.[3][4]

This document introduces TDB-C-Link , a novel, cleavable, homobifunctional cross-linking reagent designed for the comprehensive analysis of protein interactions. TDB-C-Link is based on a 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate core, functionalized with N-hydroxysuccinimide (NHS) esters. This unique design incorporates a reductively cleavable linker, simplifying mass spectrometry data analysis and enhancing the confidence of cross-link identification. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of TDB-C-Link in proteomics research.

The Chemistry of TDB-C-Link: A Dual-Functionality Reagent

TDB-C-Link is engineered with three key chemical features that make it a versatile tool for proteomics research:

-

Amine-Reactive NHS Esters: The molecule is equipped with two NHS esters, which efficiently react with primary amines on lysine residues and the N-termini of proteins, forming stable amide bonds.[5] This allows for the covalent capture of proteins that are in close proximity.[4]

-

Defined Spacer Arm: The rigid 3,5-dihydroxybenzoate core provides a defined spacer arm length, offering spatial constraints that can be used to model the three-dimensional structure of protein complexes.

-

Reductively Cleavable 2,2,2-Trichloroethyl Ester: The central innovation of TDB-C-Link is the 2,2,2-trichloroethyl (TCE) ester linkage. This group is stable under typical biological and sample preparation conditions but can be selectively cleaved under mild reductive conditions, such as with the use of zinc dust in an acidic environment.[6][7][8][9] This cleavage simplifies the analysis of complex cross-linked peptide mixtures in the mass spectrometer.

Mechanism of Action: A Two-Step Process for Confident Identification

The application of TDB-C-Link in a typical XL-MS workflow involves two critical steps: cross-linking and cleavage.

Step 1: Protein Cross-Linking

During incubation with a protein sample, the two NHS esters of TDB-C-Link react with primary amines on nearby protein surfaces, forming a stable covalent bond and "linking" the two proteins (or different domains of the same protein).

Step 2: Reductive Cleavage for MS Analysis

Following protein digestion, the resulting peptide mixture contains both linear (un-cross-linked) peptides and cross-linked peptide pairs. The introduction of a reductive cleavage step, for example, during the sample clean-up, breaks the TDB-C-Link reagent. This cleavage linearizes the cross-linked peptides, which simplifies their identification by tandem mass spectrometry (MS/MS). The cleavage leaves a characteristic mass modification on one of the peptides, which is used by specialized software to confidently identify the original cross-linked pair.

Figure 1: General workflow for using TDB-C-Link in a cross-linking mass spectrometry experiment.

Experimental Protocols

Part 1: In Vitro Cross-Linking of Purified Protein Complexes

This protocol is designed for studying the interactions within a purified protein complex.

Materials:

-

TDB-C-Link reagent

-

Purified protein complex (in a suitable, amine-free buffer like HEPES or PBS)

-

Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.8, 150 mM KCl, 1.5 mM MgCl2)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE materials

-

Digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 10 mM DTT)

-

Alkylating agent (e.g., 55 mM iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Reductive cleavage solution (e.g., 10 mg/mL zinc powder in 5% formic acid)

-

C18 solid-phase extraction (SPE) cartridges

Protocol:

-

Reagent Preparation: Prepare a fresh stock solution of TDB-C-Link (e.g., 25 mM in anhydrous DMSO).

-

Cross-Linking Reaction:

-

Incubate the purified protein complex (e.g., 1 mg/mL) with the desired concentration of TDB-C-Link (typically a 20-50 fold molar excess over the protein).

-

Incubate at room temperature for 30-60 minutes.

-

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

-

Verification of Cross-Linking: Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful cross-linking.

-

Protein Digestion:

-

Denature the cross-linked proteins in digestion buffer.

-

Reduce disulfide bonds with DTT at 37°C for 1 hour.

-

Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.

-

Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Reductive Cleavage and Sample Clean-up:

-

Acidify the peptide digest with formic acid to a final concentration of 5%.

-

Add the reductive cleavage solution and incubate with gentle mixing for 30 minutes.

-

Centrifuge to pellet the zinc powder.

-

Desalt the supernatant containing the cleaved peptides using a C18 SPE cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

Part 2: In Vivo Cross-Linking in Cultured Cells

This protocol is for capturing protein interactions within their native cellular environment.

Materials:

-

Cultured cells

-

PBS (phosphate-buffered saline)

-

TDB-C-Link reagent

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Standard proteomics sample preparation reagents (as in Part 1)

Protocol:

-

Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

-

In Vivo Cross-Linking:

-

Resuspend the cells in PBS containing the desired concentration of TDB-C-Link (typically 0.5-2 mM).

-

Incubate at room temperature for 15-30 minutes with gentle agitation.

-

-

Quenching: Quench the reaction by adding quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

-

Protein Digestion, Cleavage, and Analysis: Proceed with the protein digestion, reductive cleavage, and LC-MS/MS analysis as described in steps 5-7 of the In Vitro protocol.

| Parameter | In Vitro Cross-Linking | In Vivo Cross-Linking |

| Starting Material | Purified protein complex | Cultured cells or tissues |

| TDB-C-Link Conc. | 20-50 fold molar excess | 0.5 - 2 mM |

| Incubation Time | 30 - 60 minutes | 15 - 30 minutes |

| Quenching Agent | 50 mM Tris-HCl | 50 mM Tris-HCl |

Table 1: Recommended starting conditions for in vitro and in vivo cross-linking experiments with TDB-C-Link.

Data Analysis Considerations

The analysis of data from cleavable cross-linkers like TDB-C-Link requires specialized software that can recognize the signature of the cleaved linker. The software should be configured to search for pairs of peptides whose masses, plus the mass of the linker remnant, sum to the precursor mass of the fragmented ion.

Figure 2: A simplified data analysis workflow for identifying TDB-C-Link cross-linked peptides.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low cross-linking efficiency | Suboptimal TDB-C-Link concentration or incubation time. | Optimize the concentration of TDB-C-Link and the incubation time. |

| Reactive buffer components (e.g., Tris). | Use an amine-free buffer such as HEPES or PBS. | |

| No cleavage of the cross-linker | Inefficient reduction. | Ensure the zinc powder is fresh and the acidic conditions are met. Increase incubation time for the cleavage reaction. |

| Low number of identified cross-links | Inefficient enrichment of cross-linked peptides. | Consider a fractionation step before LC-MS/MS to reduce sample complexity. |

| Inappropriate data analysis parameters. | Ensure the software is correctly configured for the mass of the TDB-C-Link remnant and the cleavable nature of the linker. |

Table 2: Common troubleshooting tips for TDB-C-Link experiments.

Conclusion

TDB-C-Link represents a valuable addition to the chemical proteomics toolbox. Its unique, reductively cleavable design offers a streamlined workflow for the identification of protein-protein interactions with high confidence. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of TDB-C-Link in a wide range of proteomics research applications, from the detailed structural analysis of purified complexes to the global mapping of protein interaction networks in their native cellular context.

References

- Bergeron, R. J., & McManis, J. S. (1988). A mild, selective, and general method for the deprotection of 2,2,2-trichloroethyl esters. The Journal of Organic Chemistry, 53(13), 3108–3111.

- Chu, F., Mahrus, S., Craik, C. S., & Burlingame, A. L. (2006). Isotope-coded and affinity-tagged cross-linking (ICATXL): an efficient strategy to probe protein interaction surfaces. Journal of the American Chemical Society, 128(32), 10362–10363.

- Gansäuer, A., & Dahmen, T. (2012). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 66(6), 433-434.

- Kaake, R. M., Wang, X., Burke, A., Yu, C., Kandur, W., Yang, Y., ... & Huang, L. (2014). A new in vivo cross-linking mass spectrometry platform to define protein–protein interactions in living cells. Molecular & Cellular Proteomics, 13(12), 3533-3543.

- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1).

- Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis. Canadian Journal of Chemistry, 51(2), 208-213.

- Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 25(4), 663-682.

- Windholz, T. B., & Johnston, D. B. R. (1967). A method for the removal of the 2, 2, 2-trichloroethoxycarbonyl protecting group. Tetrahedron letters, 8(27), 2555-2557.

- Yu, C., & Huang, L. (2018). Cross-linking mass spectrometry: an emerging technology for interactomics and structural biology.

Sources

- 1. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. chimia.ch [chimia.ch]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Strategic Masking: Advanced Protecting Group Protocols for Polyhydroxylated Aromatic Systems

Abstract & Strategic Overview

Polyhydroxylated aromatic compounds (polyphenols), such as flavonoids, catecholamines, and resveratrol derivatives, present a unique paradox in organic synthesis. While their multiple hydroxyl groups are the source of their biological potency, they render the molecule prone to rapid oxidative degradation (quinone formation) and non-selective alkylation.

This guide moves beyond basic textbook definitions to provide a strategic workflow for the differential protection of these systems. We focus on three critical pillars:

-

The Catechol Challenge: Stabilizing 1,2-dihydroxy systems against oxidation.

-

Electronic differentiation: Exploiting pKa differences (e.g., the Hammett equation context) to selectively mask specific phenols.

-

Chelation Control: Using intramolecular hydrogen bonding (e.g., C5-OH in flavonoids) to direct regioselectivity.

Decision Matrix: Selecting the Right Mask

Before initiating synthesis, categorize your substrate using the following logic flow.

Figure 1: Strategic decision tree for polyphenol protection. Note the bifurcation based on oxidative instability (catechols) and steric/electronic environments.

Technical Deep Dive: The Cesium Effect

Protecting a catechol as a methylene acetal (1,3-benzodioxole) is one of the most robust strategies, stable to both strong bases and nucleophiles. However, the formation of the 5-membered ring is entropically disfavored compared to intermolecular polymerization when using standard bases (e.g., NaOH).

The Solution: Cesium Carbonate (Cs₂CO₃).[1] The "Cesium Effect" relies on the large ionic radius of Cs⁺ (1.67 Å). It acts as a template, coordinating to both oxygen atoms of the catechol dianion. This pre-organization brings the nucleophilic sites into proximity, perfectly positioning them to attack the dihalomethane (CH₂Br₂ or CH₂Cl₂) and favoring intramolecular cyclization over polymerization [1].

Figure 2: The Cesium Template Effect. The large cation coordinates the dianion, enforcing the geometry required for 5-membered ring closure.

Comparative Stability Data

Select your group based on the deprotection conditions required later in your synthesis.

| Protecting Group | Formation Method | Stability (Acid) | Stability (Base) | Stability (Oxidation) | Cleavage Method |

| Methyl Ether | MeI / K₂CO₃ | High | High | High | BBr₃ or PhSNa (Harsh) |

| Benzyl Ether (Bn) | BnBr / K₂CO₃ | Moderate | High | High | H₂ / Pd-C (Mild) |

| TBDMS Ether | TBDMSCl / Imidazole | Low | Moderate | Moderate | TBAF or AcOH (Very Mild) |

| Methylene Acetal | CH₂Br₂ / Cs₂CO₃ | Moderate | High | High | BCl₃ or AlCl₃ |

| Acetate (Ac) | Ac₂O / Pyridine | Moderate | Low | High | K₂CO₃ / MeOH |

Experimental Protocols

Protocol A: The "Cesium Template" Method for Catechols

Best for: Dopamine derivatives, caffeic acid, and 1,2-dihydroxybenzenes.

Reagents:

-

Substrate (1.0 eq)

-

Dibromomethane (CH₂Br₂, 1.5 eq) — Note: DCM can be used but requires higher temps/pressure.

-

Cesium Carbonate (Cs₂CO₃, 1.5 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the catechol substrate in anhydrous DMF (0.1 M concentration).

-

Template Formation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 15 minutes. The mixture will often turn a deep color (oxidative sensitivity) or opaque suspension.

-

Alkylation: Add dibromomethane dropwise via syringe.

-

Reaction: Heat the mixture to 80°C . Monitor by TLC.[2][3]

-

Why 80°C? This temperature overcomes the activation energy for the second SN2 displacement without causing decomposition.

-

-

Workup: Cool to RT. Pour into water and extract with EtOAc (3x). Wash organics with saturated LiCl (to remove DMF) and Brine.

-

Purification: Flash chromatography. Methylene acetals are typically non-polar and move quickly on silica.

Protocol B: Regioselective Silylation of Flavonoids

Best for: Quercetin, Luteolin, or complex polyphenols where you need to differentiate the 7-OH from the 5-OH.

Mechanism: The 7-OH is the most acidic and least sterically hindered. The 5-OH is "deactivated" by a strong intramolecular hydrogen bond to the C4 carbonyl [2].

Reagents:

-

TBDMS-Cl (1.1 eq per hydroxyl desired)

-

Imidazole (2.5 eq)

-

Solvent: DMF/DCM (1:1 mixture)

Step-by-Step:

-

Preparation: Dissolve substrate in DMF/DCM.

-

Tip: Pure DMF promotes faster reaction but makes workup harder. A 1:1 mix with DCM improves solubility and workup.

-

-

Addition: Add Imidazole first. Stir 5 mins.

-

Kinetic Control: Cool the solution to 0°C .

-

Silylation: Add TBDMS-Cl solution (in DCM) dropwise over 20 minutes.

-

Monitoring: Monitor strictly by TLC.

-

Target: Mono-protection (7-OTBS) or Di-protection (7,4'-OTBS).

-

Stop: Quench immediately upon disappearance of starting material to prevent 5-OH silylation.

-

-

Quench: Add MeOH (excess) to consume unreacted silyl chloride.

-

Workup: Dilute with Et₂O (Ether is better than EtOAc for silyl ethers to avoid trans-silylation/hydrolysis). Wash with 5% citric acid (mild) to remove imidazole.

Troubleshooting & Expert Tips

-

The "Black Tar" Issue: Polyphenols in basic DMF (Protocol A) can oxidize rapidly to quinones, turning the reaction black.

-

Fix: Degas your DMF thoroughly with Argon before adding the base. Add a pinch of sodium dithionite (Na₂S₂O₄) if the substrate is extremely sensitive.

-

-

Removing the Methylene Acetal: This group is notoriously stable.

-

Standard: BCl₃ in DCM at -78°C is the most reliable method [3].

-

Alternative: If acid sensitive, use PCl₅ in Toluene.

-

-

Regioselectivity Failure: If you see mixtures of products in Protocol B.

-

Fix: Lower the temperature to -20°C and use a bulkier silyl group (e.g., TIPS-Cl) to enhance steric differentiation between the 7-OH and the 3-OH/5-OH positions.

-

References

-

Cesium Carbonate Mediated Exclusive Dialkylation: Source: ResearchGate / Tetrahedron Letters. Title: "Cesium carbonate mediated exclusive dialkylation of active methylene compounds."[1] Link:[Link]

-

Regioselective Protection of Flavonoids: Source: SciSpace / Guo-Chun Zhou. Title: "Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin." Link:[Link]

-

The "Bible" of Protecting Groups: Source: Wiley Online Library. Title: "Greene's Protective Groups in Organic Synthesis, 4th Edition."[8][9] Link:[Link]

-

Regioselective Acylation of Quercetin: Source: NIH / PubMed. Title: "Synthesis of regioselectively acylated quercetin analogues with improved antiplatelet activity."[7] Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chemistry and Biochemistry of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of Quercetin and Myricetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. Synthesis of regioselectively acylated quercetin analogues with improved antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

Analytical techniques for characterizing 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

As a Senior Application Scientist, this guide provides a comprehensive framework for the analytical characterization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate. The methodologies detailed herein are designed to ensure structural confirmation, purity assessment, and impurity profiling, adhering to the principles of scientific rigor and validation. The rationale behind each analytical choice is elucidated to empower researchers in adapting these protocols to their specific laboratory contexts.

Introduction to 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is a unique molecule combining the structural features of 3,5-dihydroxybenzoic acid (a resorcylic acid derivative) and a 2,2,2-trichloroethyl ester. The dihydroxybenzoate moiety is found in various natural products and is of interest for its biological activities, while the trichloroethyl group is often employed as a protecting group in organic synthesis due to its stability and specific deprotection conditions.[1] A thorough analytical characterization is paramount for any research, development, or quality control application to confirm the molecule's identity and purity.

Physicochemical Profile

A fundamental understanding of the compound's physicochemical properties is essential for developing robust analytical methods. These properties dictate choices in solvents, chromatographic conditions, and sample handling.

| Property | Predicted Value | Source | Rationale for Analytical Relevance |

| CAS Number | 143330-91-0 | [2] | Unique identifier for substance tracking and literature search. |

| Molecular Formula | C₉H₇Cl₃O₄ | - | Calculated from structure; essential for mass spectrometry. |

| Molecular Weight | 285.51 g/mol | - | Foundational for molar concentration calculations and mass spectrometry. |

| Boiling Point | 447.3 ± 45.0 °C | [2] | Suggests low volatility, making HPLC a more suitable technique than Gas Chromatography without derivatization. |

| Density | 1.632 ± 0.06 g/cm³ | [2] | Useful for solvent and reagent measurements if the compound is a liquid at a given temperature. |

| pKa | 8.50 ± 0.10 | [2] | The acidity of the phenolic hydroxyl groups is critical for HPLC mobile phase pH selection to ensure consistent retention and peak shape. |

Synthesis Pathway and Potential Impurity Profile

The most probable synthetic route for 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is the esterification of 3,5-dihydroxybenzoic acid with 2,2,2-trichloroethanol. This informs the potential impurity profile that the analytical methods must be capable of detecting.

Potential Impurities Include:

-

Starting Materials: Unreacted 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol.

-

By-products: Products from side reactions, such as the formation of a di-ester where the second hydroxyl group is also esterified.

-

Degradants: Compounds formed by the degradation of the final product, potentially through hydrolysis of the ester linkage.

Caption: Potential synthesis route and associated impurities.

A Multi-Technique Analytical Workflow

A robust characterization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate requires an orthogonal approach, utilizing multiple analytical techniques to build a complete profile of the compound. Each technique provides a unique piece of information, and together they ensure a high degree of confidence in the final assessment.

Caption: Orthogonal analytical workflow for characterization.

Application Notes & Protocols

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A C18 column is chosen for its hydrophobic stationary phase, which will retain the aromatic benzoate structure. The mobile phase consists of an organic modifier (acetonitrile) and acidified water. The acid (formic acid) is crucial to suppress the ionization of the phenolic hydroxyl groups (pKa ≈ 8.5), ensuring a single, sharp peak for the analyte and improving reproducibility.[2][3] UV detection is selected based on the strong absorbance of the dihydroxybenzoate chromophore.

Protocol: HPLC-UV Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate.

-

Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL for analysis.

-

-

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm and 280 nm |

-

Data Analysis:

-

Integrate the peak corresponding to the main compound.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Quantification can be achieved by creating a calibration curve using certified reference standards.

-

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides unequivocal confirmation of the compound's molecular weight. Electrospray ionization (ESI) is an effective soft ionization technique for this molecule. Given the acidic phenolic protons, negative ion mode (ESI-) is predicted to be highly sensitive, detecting the deprotonated molecule [M-H]⁻. The mass spectrometer provides high mass accuracy, confirming the elemental composition.

Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare the sample as described in the HPLC protocol, but dilute to a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Conditions:

-

LC System: Use the same LC conditions as outlined in the HPLC protocol to ensure chromatographic correlation.

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF or Thermo Scientific Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Ion Mode: Negative (ESI-).

-

Mass Range: 50 - 500 m/z.

-

Capillary Voltage: 3500 V.

-

Drying Gas Temp: 325 °C.

-

-

Data Interpretation:

-

Expected Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 283.9443 (for C₉H₆Cl₃O₄⁻).

-

Isotope Pattern: Look for the characteristic isotopic pattern of a molecule containing three chlorine atoms (Cl₃), which will show prominent peaks at M, M+2, M+4, and M+6 in a distinctive ratio. This pattern is a powerful confirmation of the presence of the trichloroethyl group.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The characteristic singlet for the CH₂ protons of the trichloroethyl group is a key diagnostic signal.[4] DMSO-d₆ is a suitable solvent as it will dissolve the sample and allow for the observation of the exchangeable phenolic -OH protons.

Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full connectivity assignment.

-

-

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Broad Singlet | 2H | Phenolic -OH |

| ~7.0 | Doublet | 2H | Aromatic C2-H, C6-H |

| ~6.5 | Triplet | 1H | Aromatic C4-H |

| ~5.0 | Singlet | 2H | -CH₂-CCl₃ |

-

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Signals for the ester carbonyl (C=O), the C-O carbons of the aromatic ring, the aromatic CH carbons, the carbon bearing the ester group, the -CH₂- carbon, and the -CCl₃ carbon.

-

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides rapid confirmation of the key functional groups present in the molecule. The spectrum will be dominated by characteristic absorbances for the phenolic O-H bonds, the aromatic C-H bonds, the ester C=O bond, and the C-Cl bonds.

Protocol: FTIR Analysis

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two or equivalent with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Expected Characteristic Absorbances:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1720 | C=O stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester |

| ~800 - 600 | C-Cl stretch | Trichloroethyl group |

References

-

2,2,2-Trichloroethanol - Wikipedia . Wikipedia. [Link]

-

Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Showing Compound 2,2,2-Trichloroethanol (FDB111662) - FooDB . FooDB. [Link]

-

Determination of 2,2,2-trichloroethanol in plasma and urine by ion-exclusion chromatography - PubMed . PubMed. [Link]

-

Trichloroethanol | C2H3Cl3O | CID 8259 - PubChem . PubChem. [Link]

-

HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid - HELIX Chromatography . HELIX Chromatography. [Link]

- IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents.

-

Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase - MDPI . MDPI. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate . ResearchGate. [Link]

-

Application of the novel direct-water derivatizing agent 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate to the GC-MS analysis of highly polar analytes - AperTO . AperTO. [Link]

-

2,2,2-Trichloroethyl chloroformate | C3H2Cl4O2 | CID 87063 - PubChem . PubChem. [Link]

-

Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed . PubMed. [Link]

-

Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC - PubMed Central . PubMed Central. [Link]

-

Esterification of 2,4-dihydroxybenzoic acid - ResearchGate . ResearchGate. [Link]

-

2,2,2-Trichloroethyl Chloroformate (TrocCl) - SciSpace . SciSpace. [Link]

- US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents.

-

III Analytical Methods . Ministry of the Environment, Government of Japan. [Link]

Sources

- 1. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-DIHYDROXYBENZOIC ACID 2,2,2-TRICHLOROETHYL ESTER | 143330-91-0 [chemicalbook.com]

- 3. helixchrom.com [helixchrom.com]

- 4. scispace.com [scispace.com]

Derivatization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate for enhanced activity

Application Note: High-Impact Derivatization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Executive Summary & Rationale

This guide details the strategic derivatization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (TCE-DHB) . While 3,5-dihydroxybenzoic acid (3,5-DHBA) is a known agonist for the hydroxycarboxylic acid receptor 1 (HCA1) and possesses antimicrobial properties, its hydrophilic nature often limits membrane permeability and systemic bioavailability.

The 2,2,2-trichloroethyl (Tce) ester moiety serves two critical functions in this scaffold:

-

Lipophilic Anchor: The Tce group significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers.

-

Electronic Activation: The strong electron-withdrawing nature of the trichloroethyl group lowers the pKa of the phenolic hydroxyls at positions 3 and 5. This enhances their nucleophilicity under mild basic conditions, allowing for highly selective functionalization.

This note provides rigorous protocols for O-alkylation (to generate resorcinolic lipid mimics) and O-acylation (to create hydrolyzable prodrugs), aiming to enhance antimicrobial potency and metabolic stability.

Strategic Optimization Workflow

The following flowchart outlines the decision matrix for derivatizing TCE-DHB. The goal is to balance hydrophobicity (LogP) with solubility.

Figure 1: Decision matrix for the chemical optimization of the TCE-DHB scaffold.

Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of mono- and di-alkylated ethers to mimic alkylresorcinols, which are known to disrupt bacterial membranes. The electron-withdrawing Tce ester makes the phenolic protons more acidic, allowing the use of mild bases like Potassium Carbonate (

Materials

-

Substrate: 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (1.0 eq)

-

Electrophile: Alkyl Bromide (e.g., 1-Bromooctane for lipophilicity)

-

Base: Anhydrous

(Granular) -

Solvent: Acetone (HPLC Grade) or DMF (for long-chain alkyl halides)

-

Catalyst: 18-Crown-6 (Optional, 0.1 eq, accelerates reaction in acetone)

Step-by-Step Methodology

-

Activation:

-

Dissolve TCE-DHB (1.0 mmol) in anhydrous Acetone (10 mL).

-

Add anhydrous

(1.2 mmol for mono-substitution, 3.0 mmol for di-substitution). -

Note: Stir at room temperature for 15 minutes. The solution may turn slight yellow due to phenoxide formation.

-

-

Addition:

-

Add the Alkyl Bromide dropwise via syringe.

-

For Mono-Alkylation: Use 1.05 equivalents of Alkyl Bromide.

-

For Di-Alkylation: Use 2.5 equivalents of Alkyl Bromide.

-

-

Reflux:

-

Heat the reaction mixture to mild reflux (

) under nitrogen atmosphere. -

Monitor by TLC (Hexane:Ethyl Acetate 7:3). The Tce ester is stable under these conditions.

-

Reaction Time: Typically 4–6 hours.

-

-

Workup:

-

Purification:

-

Purify via Silica Gel Column Chromatography.

-

Elution Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Yield Expectation: 65–80%.

-

Mechanistic Insight: The Tce group prevents decarboxylation that might occur with free acids at high temperatures. The resulting ethers are chemically stable and test the hypothesis that increasing chain length enhances membrane intercalation.

Protocol B: Exhaustive O-Acylation (Prodrug Synthesis)

Objective: To mask the polar hydroxyl groups, facilitating cellular entry. Intracellular esterases will cleave the acyl groups, releasing the active TCE-DHB scaffold.

Materials

-

Substrate: TCE-DHB (1.0 eq)

-

Reagent: Acyl Chloride (e.g., Acetyl chloride or Pivaloyl chloride)

-

Base: Pyridine or Triethylamine (

) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Preparation:

-

Dissolve TCE-DHB (1.0 mmol) in dry DCM (10 mL) under

. -

Cool to

in an ice bath.

-

-

Acylation:

-

Add

(2.5 mmol) followed by DMAP (catalytic, 5 mol%). -

Slowly add the Acyl Chloride (2.2 mmol) dropwise to control exotherm.

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Endpoint: Disappearance of the starting material spot on TLC (UV active).

-

-

Quench & Isolation:

Comparative Data & Expected Outcomes

The following table summarizes the physicochemical shifts expected upon derivatization.

| Derivative Type | Modification (R) | Predicted LogP | Solubility (Water) | Primary Application |

| Parent | -H | ~2.8 | Moderate | HCA1 Agonist / Antioxidant |

| Mono-Ether | - | ~5.5 | Low | Membrane Disruption (Antimicrobial) |

| Di-Ether | - | ~8.1 | Very Low | Lipid Formulation / Topical |

| Di-Ester | - | ~3.2 | Low | Prodrug (Systemic Delivery) |

Analytical Validation (NMR Standards):

-

Parent TCE-DHB: Look for the characteristic singlet of the Tce methylene protons (

) at -

O-Alkylated: Appearance of triplet at

ppm ( -

O-Acylated: Shift of aromatic protons downfield due to the deshielding effect of the ester group.

References

-

3,5-Dihydroxybenzoic Acid Biological Activity

- Source: Rupa Health. "3,5-Dihydroxybenzoic Acid - Function and Clinical Significance."

-

URL:[Link]

-

Williamson Ether Synthesis on Phenols

-

2,2,2-Trichloroethyl Group Chemistry

-

Phenolic Ester Derivatization

- Source: Organic Chemistry Portal. "Protective Groups: Phenolic Esters."

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Current Status: Operational Ticket ID: TCE-DHB-STAB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely utilizing 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (TCE-DHB) as a specialized intermediate or linker.[1][2] This molecule presents a unique "stability paradox":

-

The Anchor: The 2,2,2-trichloroethyl (Tce) ester is designed to be robust against mild acids but is hypersensitive to base and reductive conditions compared to standard alkyl esters.[1]

-

The Payload: The 3,5-dihydroxybenzene (resorcinol) core is highly prone to auto-oxidation , rapidly forming quinoid species (pinking/browning) in the presence of dissolved oxygen or light.[1]

This guide provides the protocols to stabilize TCE-DHB by decoupling these two degradation pathways.

Module 1: The Degradation Mechanisms

To stabilize the compound, you must first identify which degradation pathway is active in your system.[1]

Pathway A: Base-Catalyzed Hydrolysis (The "Hidden" Electrophile)

The trichloroethyl group (

-

Result: Rapid hydrolysis at pH > 7.5, releasing 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol.[1][2]

-

Symptom: Loss of product peak on HPLC, increase in polar species, but solution often remains colorless.[1][2]

Pathway B: Oxidative Quinone Formation

The 3,5-dihydroxy motif (resorcinol) is electron-rich.[1] In the presence of oxygen and trace metals, it undergoes radical oxidation to form semiquinones and eventual polymerization.[1]

Visualizing the Failure Modes

Figure 1: Dual degradation pathways of TCE-DHB.[1] The ester linkage is susceptible to hydrolysis (top), while the aromatic ring is susceptible to oxidation (bottom).[2]

Module 2: Troubleshooting & Optimization Protocols

Protocol A: Solvent & Buffer Selection

Standard PBS (pH 7.[1]4) is often insufficient for long-term stability due to the activated nature of the Tce ester.

| Parameter | Recommended Condition | Technical Rationale |

| pH Range | 4.5 – 6.0 | The Tce ester is stable in mild acid.[1] At pH < 6, the phenol remains protonated ( |

| Buffer Type | Acetate, Citrate, or MES | Avoid nucleophilic buffers like Tris or primary amines, which can attack the activated ester carbonyl (aminolysis).[1][2] |

| Co-Solvent | DMSO, Acetonitrile (ACN) | TCE-DHB is lipophilic.[1][2] Use 5–10% organic co-solvent to prevent precipitation, which can create micro-environments prone to degradation.[1][2] |

| Additives | EDTA (0.1 mM) | Chelates trace iron/copper that catalyze phenolic oxidation.[1] |

Protocol B: The "Pink Solution" Fix (Antioxidant System)

If your solution turns pink, you have an oxidation problem.[1] Implement this degassing workflow.

-

Solvent Degassing: Sparge buffers with Argon or Nitrogen for 15 minutes before adding the compound.[1]

-

Antioxidant Spike: Add Sodium Metabisulfite (

) at 0.1% w/v OR Ascorbic Acid (1:1 molar ratio to TCE-DHB).-

Note: Metabisulfite is preferred if the solution must remain acidic.[1]

-

-

Light Protection: Wrap containers in foil. Resorcinol derivatives are photosensitive.[1]

Protocol C: Stability Screening Workflow

Use this logic to diagnose the root cause of instability in your specific assay.

Figure 2: Diagnostic decision tree for identifying the root cause of TCE-DHB instability.

Frequently Asked Questions (FAQs)

Q: Can I use Zinc to stabilize the solution? A: Absolutely NOT. While Zinc is often used to remove the Tce group (reductive cleavage), adding Zinc dust or strong reducing metals to your solution will destroy the molecule, yielding the free acid and dichlorovinyl byproducts [1].

Q: Why does my sample degrade in Tris buffer but not in Phosphate? A: You are seeing aminolysis. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] Because the Tce group activates the ester, it is susceptible to nucleophilic attack by the amine in Tris, forming a stable amide byproduct.[2] Switch to non-nucleophilic buffers like Phosphate, HEPES, or MOPS.[1][2]

Q: I need to run this at pH 8.0 for an enzymatic assay. Is it impossible? A: It is high-risk.[1] To maximize survival at pH 8.0:

-

Prepare the stock in pure DMSO (anhydrous).[1]

-

Dilute into the assay buffer immediately before use (minimize residence time).

-

Keep the temperature at 4°C if possible, as hydrolysis rates drop significantly with temperature [2].[1]

Q: The powder turned slightly pink in the bottle. Is it ruined? A: Likely not. The oxidation is often superficial (surface-level quinones have very high extinction coefficients, so a tiny amount looks dramatic).[1] Check purity via HPLC. If >95% intact, you can purify it by recrystallization from toluene or ethanol/water, or simply use it if the minor impurity doesn't interfere with your assay.[1][2]

References

-

Greene's Protective Groups in Organic Synthesis.

-

Hydrolysis Mechanisms of Activ

-

Oxidation of Resorcinol Deriv

- Context: Details the auto-oxidation of 1,3-dihydroxybenzenes to quinones and the effect of pH on this r

-

Source: MDPI (2022).[1] Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid.

Sources

- 1. Resorcinol - Wikipedia [en.wikipedia.org]

- 2. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Resorcinol - Sciencemadness Wiki [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chimia.ch [chimia.ch]

Optimization of cleavage conditions for the 2,2,2-trichloroethyl group